

vinylcyclooctane stability comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vinylcyclooctane

CAS No.: 61142-41-4

Cat. No.: S596243

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A Framework for Stability Comparison of Cyclic Alkenes

To objectively compare the stability of **vinylcyclooctane** with similar compounds, the analysis should focus on **ring strain**, **conformational flexibility**, and the stability of the **vinyl substituent**. Compounds for comparison should be selected based on ring size and the presence of exocyclic double bonds.

The table below outlines a proposed set of compounds and key parameters for a comparative stability analysis.

Compound Name	Ring Size	Key Stability Factor	Expected Relative Stability	Primary Experimental Evidence
Vinylcyclooctane	8	Moderate transannular strain, flexible	Medium	Heat of Hydrogenation (ΔH_{hydro})
Vinylcyclohexane	6	Minimal ring strain, chair conformation	High (Baseline)	ΔH_{hydro} , Computational (Strain Energy)

Compound Name	Ring Size	Key Stability Factor	Expected Relative Stability	Primary Experimental Evidence
Vinylcyclobutane	4	High angle and torsional strain	Low	ΔH_{hydro} , Thermal Decomposition Rate
Vinylcyclopropane	3	Extreme ring strain, highly reactive	Very Low	ΔH_{hydro} , Polymerization Susceptibility
1,2-Divinylcyclohexane	6	Stabilizing conjugation (if dienes form)	Variable (Depends on context)	UV-Vis Spectroscopy, ΔH_{hydro}

Experimental Protocols for Stability Assessment

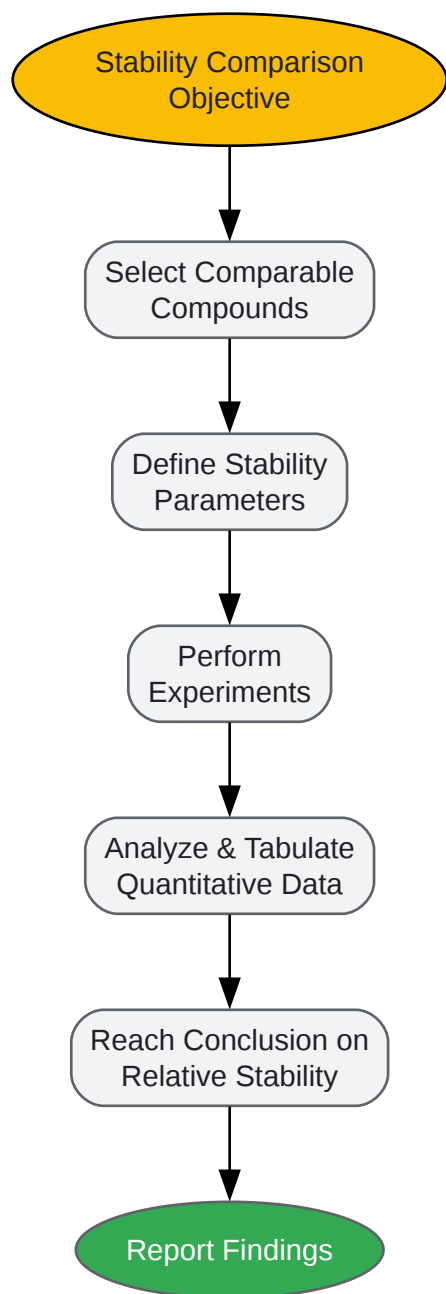
To generate the data for the comparison table, the following experimental protocols are key. These methodologies provide quantitative and qualitative measures of molecular stability.

- Heat of Hydrogenation (ΔH_{hydro}) Measurement
 - **Principle:** This experiment measures the enthalpy change when a molecule undergoes catalytic hydrogenation. A less stable alkene will release more heat upon saturation, resulting in a larger, more exothermic ΔH_{hydro} value.
 - **Procedure:**
 - **Sample Preparation:** Dissolve a pure sample of the vinyl-substituted cycloalkane (e.g., **vinylcyclooctane**) in an inert solvent.
 - **Calorimetry:** Use a reaction calorimeter. Introduce a known excess of hydrogen gas in the presence of a catalyst like platinum oxide (PtO_2) or palladium on carbon (Pd/C).
 - **Data Recording:** Monitor the temperature change throughout the reaction until hydrogenation is complete.
 - **Calculation:** The heat of hydrogenation (ΔH_{hydro}) is calculated from the temperature change and the system's heat capacity. This value is directly correlated with the molecule's ground-state stability.
- Computational Strain Energy Calculation

- **Principle:** Quantum mechanical calculations can determine a molecule's total strain energy by comparing its energy to that of a strain-free reference compound.
- **Procedure:**
 - **Geometry Optimization:** Use computational chemistry software (e.g., Gaussian, ORCA) to perform a geometry optimization of the molecule (e.g., **vinylcyclooctane**) at a defined level of theory, such as DFT (B3LYP/6-31G*).
 - **Isodesmic Reaction:** Design an isodesmic (bond-conserving) reaction. For example, the strain energy of vinylcyclohexane can be estimated using a reaction where vinylcyclohexane + propane → cyclohexane + propene.
 - **Energy Calculation:** Calculate the energy change (ΔE) for this hypothetical reaction. The strain energy is derived from this ΔE value.
- Thermal Decomposition Kinetics
 - **Principle:** This experiment assesses stability by measuring how quickly a compound decomposes at elevated temperatures. Less stable compounds decompose faster.
 - **Procedure:**
 - **Sample Heating:** Seal the compound in an inert ampoule and place it in a constant-temperature oven or reactor.
 - **Reaction Monitoring:** At regular time intervals, remove samples and analyze them using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the remaining starting material and the formation of decomposition products.
 - **Kinetic Analysis:** Plot the concentration of the starting material versus time to determine the rate constant (k) for the decomposition. The half-life ($t_{1/2}$) of the compound can then be calculated.

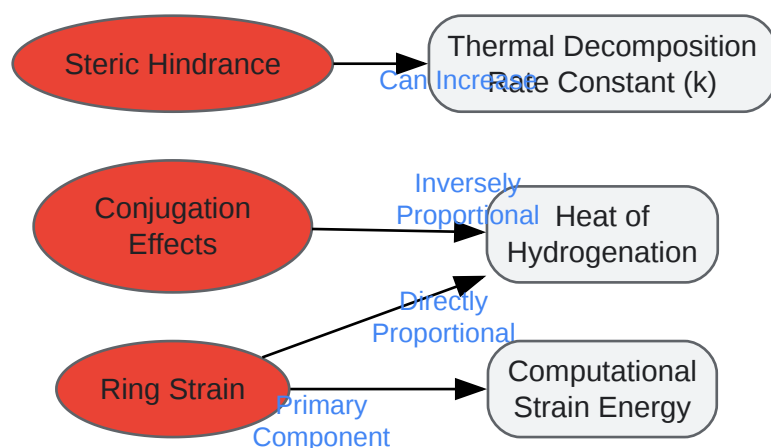
Visualizing Stability Relationships and Data

The following diagram illustrates the logical workflow for conducting a stability comparison, from compound selection to data interpretation. The diagram uses high-contrast colors with text explicitly set to `fontcolor="#202124"` for readability against light backgrounds.



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This workflow provides a systematic approach for a comparative stability study. The relationship between a compound's structure and its experimental stability can be visualized by mapping key stability factors to their measurable outcomes.



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How to Locate Specific Data

Since specific data for **vinylcyclooctane** was not found in the search results, you can locate it through these specialized scientific resources:

- **Use Major Chemical Databases:** Search **SciFinder**, **Reaxys**, or the **NIST Chemistry WebBook**. These are the most comprehensive sources for physicochemical data, including thermochemical values like heats of hydrogenation.
- **Perform a Targeted Literature Search:** Look in specialized chemistry journals such as *The Journal of Organic Chemistry*, *Tetrahedron*, or *Journal of the American Chemical Society*. Search for terms like "medium-sized ring strain," "hydrocarbon stability," or "hydrogenation of cycloalkenes."
- **Leverage Computational Data:** If experimental data is scarce, you can use computational chemistry software to calculate the strain energy of **vinylcyclooctane** and its comparators, providing a theoretical stability ranking.

To cite this document: Smolecule. [vinylcyclooctane stability comparison similar compounds].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b596243#vinylcyclooctane-stability-comparison-similar-compounds>]

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